molecular formula C2H2Cl2O2 B14197700 Dichloro(hydroxy)acetaldehyde CAS No. 851076-61-4

Dichloro(hydroxy)acetaldehyde

Cat. No.: B14197700
CAS No.: 851076-61-4
M. Wt: 128.94 g/mol
InChI Key: LCOUNIIIIIWZOM-UHFFFAOYSA-N
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Description

Dichloro(hydroxy)acetaldehyde, also known as 2,2-dichloro-1,1-ethanediol, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O₂. This compound is a derivative of acetaldehyde, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a hydroxyl group. It is a highly reactive and volatile liquid that is soluble in water, forming hydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(hydroxy)acetaldehyde can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of acetaldehyde or paraldehyde. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts such as iron(III) chloride or aluminum trichloride is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Dichloro(hydroxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for this compound.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Dichloroacetic acid.

    Reduction: Dichloroethanol.

    Substitution: Various substituted acetaldehydes depending on the nucleophile used.

Scientific Research Applications

Dichloro(hydroxy)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro(hydroxy)acetaldehyde involves its high reactivity due to the presence of both aldehyde and hydroxyl functional groups. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The compound is also known to form hydrates in aqueous solutions, which can further react with other chemical species .

Comparison with Similar Compounds

Similar Compounds

    Chloroacetaldehyde: A related compound with one chlorine atom and one hydrogen atom attached to the carbonyl carbon.

    Trichloroacetaldehyde: A compound with three chlorine atoms attached to the carbonyl carbon.

Uniqueness

Dichloro(hydroxy)acetaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which impart distinct reactivity and solubility properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

CAS No.

851076-61-4

Molecular Formula

C2H2Cl2O2

Molecular Weight

128.94 g/mol

IUPAC Name

2,2-dichloro-2-hydroxyacetaldehyde

InChI

InChI=1S/C2H2Cl2O2/c3-2(4,6)1-5/h1,6H

InChI Key

LCOUNIIIIIWZOM-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(O)(Cl)Cl

Origin of Product

United States

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